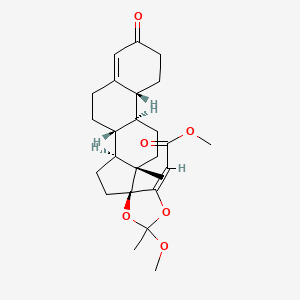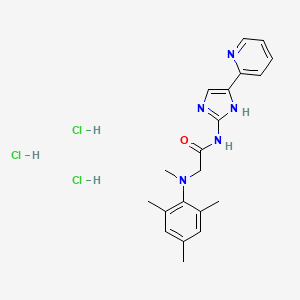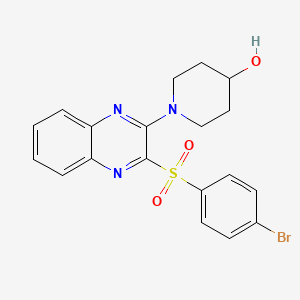
YK-11
Vue d'ensemble
Description
YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM). It is a gene-selective partial agonist of the androgen receptor (AR) and does not induce the physical interaction between the NTD/AF1 and LBD/AF2 (known as the N/C interaction), which is required for full transactivation of the AR . It has anabolic activity in vitro in C2C12 myoblasts and shows greater potency than dihydrotestosterone (DHT) in this regard .
Synthesis Analysis
YK-11 was synthesized according to literature data and three different stable-isotope-labeled analogs were prepared to support the mass spectrometric studies . Using high-resolution/high-accuracy mass spectrometry following electrospray ionization as well as electron ionization, the dissociation pathways of YK-11 were investigated .
Molecular Structure Analysis
The molecular formula of YK-11 is C25H34O6. Its average mass is 430.534 Da and its monoisotopic mass is 430.235535 Da . It has a steroidal backbone .
Chemical Reactions Analysis
YK-11 binds to the androgen receptor with an affinity similar to that of testosterone . Unlike traditional SARMs, YK-11 targets both anabolic and androgenic receptors .
Physical And Chemical Properties Analysis
YK-11 has a density of 1.2±0.1 g/cm3, a boiling point of 564.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 84.8±3.0 kJ/mol and its flash point is 242.5±30.2 °C .
Applications De Recherche Scientifique
Selective Androgen Receptor Modulator (SARM)
YK-11 is categorized as a Selective Androgen Receptor Modulator (SARM). It is engineered to selectively engage androgen receptors in skeletal muscles and bones, closely emulating the anabolic effects of testosterone .
Doping Control
YK-11 has been studied for doping control purposes. Due to its anabolic properties, the use of SARMs like YK-11 is prohibited in sports. Doping control laboratories test for these anabolic agents in blood and urine .
Muscle Mass Enhancement
YK-11 is considered the most powerful SARM available for increasing muscle mass. It has gained popularity among the bodybuilding community due to its myostatin inhibiting ability .
Prevention of Muscle Loss
YK-11 is able to inhibit the activity of myostatin, a protein that prevents muscle growth. This makes it an effective compound to take during cutting as it will help to prevent muscle loss .
Bone Health
YK-11 is postulated to positively impact bone health by augmenting bone density, offering potential benefits in the prevention of fractures and osteoporosis .
Transcending Genetic Limits in Muscle Development
The inhibition of myostatin by YK-11 could theoretically allow individuals to transcend their genetic limits in muscle development .
Mécanisme D'action
Target of Action
YK-11, also known as Z9748J6B0R, YK11, UNII-Z9748J6B0R, or YK11 cpd, is a synthetic steroidal selective androgen receptor modulator (SARM). It primarily targets the androgen receptors in skeletal muscles and bones . The androgen receptors play a crucial role in regulating muscle growth .
Mode of Action
YK-11 selectively binds to specific androgen receptors, rather than invading the body in a shotgun approach like anabolic steroids . It is a partial agonist of the androgen receptor, which means it induces a response in the receptor that is less than the maximum response achievable . This unique characteristic of YK-11 may offer potential benefits such as a more targeted action and fewer side effects compared to full agonists .
Biochemical Pathways
YK-11’s action mechanism encompasses the inhibition of myostatin , a growth differentiation factor that plays a critical role in regulating muscle mass . By inhibiting myostatin, YK-11 allows for increased muscle development and retention . It also increases the levels of follistatin , which is an antagonist of myostatin and promotes muscle growth .
Result of Action
The molecular and cellular effects of YK-11’s action include increased muscle growth, strength gains, and improvements in body composition . Cellular studies conducted on YK-11 suggest that it has an anabolic effect on muscle tissue and bone which is mediated through androgen receptor activation, as well as via its induction of Follistatin expression .
Action Environment
The action, efficacy, and stability of YK-11 can be influenced by various environmental factors. It’s important to note that YK-11, like all SARMs, is still in the investigational phase, and its comprehensive safety profile remains undetermined . Therefore, prospective users should exercise caution, mindful of the potential for adverse effects and the current absence of regulatory endorsement for human application .
Safety and Hazards
Propriétés
IUPAC Name |
methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHQCDHFVGNMK-PQUNLUOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107018 | |
| Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17alpha,20E)- | |
CAS RN |
1370003-76-1 | |
| Record name | 19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17α,20E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370003-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YK-11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370003761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YK-11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9748J6B0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does YK-11 interact with the androgen receptor?
A1: YK-11 binds to the androgen receptor (AR), but unlike full agonists like testosterone, it acts as a partial agonist []. This means it activates the AR to a lesser extent than full agonists.
Q2: What is the significance of YK-11 blocking the N/C interaction of the AR?
A2: YK-11 inhibits the interaction between the N-terminal domain (NTD) and the ligand binding domain (LBD) of the AR, known as the N/C interaction []. This interaction is crucial for the full transcriptional activity of the AR when bound to full agonists. By blocking it, YK-11 may induce a distinct gene expression profile compared to full agonists.
Q3: What is the molecular formula and weight of YK-11?
A3: YK-11 has the molecular formula C27H34O5 and a molecular weight of 430.56 g/mol [, ].
Q4: What spectroscopic data is available for YK-11?
A4: Comprehensive mass spectrometric characterization of YK-11, including fragmentation patterns under electrospray ionization (ESI) and electron ionization (EI) conditions, has been reported []. These studies, supported by stable-isotope labeling, identified diagnostic product ions, contributing to the understanding of its structure and aiding in its detection. Additionally, NMR spectral data, including 1H NMR and 13C NMR, have confirmed the structure of YK-11 and its hydrolyzed form [].
Q5: Is YK-11 a stable compound?
A5: YK-11 is known to be unstable, particularly in acidic conditions, where it undergoes hydrolysis []. This instability poses challenges for its formulation and storage.
Q6: What is known about the metabolism of YK-11 in horses?
A6: Research in horses administered YK-11 orally identified several phase I metabolites in both plasma and urine []. Notably, the in vivo metabolism differed significantly from in vitro metabolism observed in equine liver microsomes. The primary metabolic pathways involved mono- and di-O-demethylation and hydroxylation.
Q7: How is YK-11 detected in biological samples?
A7: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying YK-11 in biological samples, including dietary supplements [].
Q8: What are the known safety concerns associated with YK-11?
A8: While specific toxicological data on YK-11 is limited, its classification as a SARM raises concerns about potential long-term health risks, particularly regarding hormonal effects and potential impacts on cardiovascular and prostate health. More research is needed to fully understand its safety profile.
Q9: Has YK-11 been found in doping control samples?
A9: Yes, YK-11 has been detected in doping control samples, highlighting its use as a performance-enhancing substance and the need for robust detection methods [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
![N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide](/img/structure/B611805.png)

![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)



![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)
